molecular formula C8H12Cl4O4 B12849762 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane CAS No. 7038-25-7

2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane

Cat. No.: B12849762
CAS No.: 7038-25-7
M. Wt: 314.0 g/mol
InChI Key: FGSYJTSGMGQEGO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The IUPAC name 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane derives from its parent structure, 1,3,5,7-tetroxocane—an eight-membered cyclic ether with four oxygen atoms at positions 1, 3, 5, and 7. The prefix tetrakis(chloromethyl) denotes four chloromethyl (-CH$$_2$$Cl) groups attached to the remaining carbon atoms (positions 2, 4, 6, and 8). This naming convention aligns with analogous tetroxocane derivatives, such as 2-(chloromethyl)-1,3,6-trioxocane, where substituent positions are numerically prioritized.

The molecular formula is C$$8$$H$${12}$$Cl$$4$$O$$4$$ , calculated by adding four chloromethyl groups (each contributing C$$1$$H$$2$$Cl) to the base tetroxocane framework (C$$4$$H$$8$$O$$_4$$). Key identifiers include:

Property Value
Molecular Weight 317.98 g/mol
SMILES Notation C1(OC(Cl)COC(Cl)COC(Cl)CO1)Cl
CAS Registry Number Not yet assigned

The SMILES string reflects the cyclic arrangement of oxygen atoms and chloromethyl substituents, while the absence of a CAS number underscores its status as a less-common synthetic target.

Historical Context of Tetroxocane Derivatives in Organic Chemistry

Tetroxocane derivatives emerged in the late 20th century as researchers explored stable cyclic peroxides and polyethers for pharmaceutical and materials science applications. Early work focused on unsubstituted tetroxocanes like 1,3,5,7-tetroxocane, which exhibited limited stability due to peroxide bond strain. The introduction of electron-withdrawing substituents, such as chloromethyl groups, marked a turning point by stabilizing the ring through steric and electronic effects.

A pivotal advancement came with the development of silica sulfuric acid (SSA)-catalyzed cyclocondensation methods, enabling efficient synthesis of related peroxo-containing heterocycles like 1,2,4,5-tetraoxanes. These methods inspired analogous routes for tetroxocane functionalization, where hydroperoxide intermediates react with ketones or aldehydes to form stabilized derivatives. For example, 2-adamantanone-derived tetraoxanes demonstrated enhanced thermal stability due to bulky substituents, a principle extendable to chloromethyl-tetroxocanes.

Position Within the Cyclic Polyether Structural Hierarchy

Cyclic polyethers are classified by ring size, oxygen atom count, and substituent topology. This compound belongs to the medium-sized cyclic polyether family, distinct from smaller crown ethers (e.g., 12-crown-4) and larger macrocycles (e.g., 18-crown-6). The table below contrasts its features with representative cyclic polyethers:

Compound Ring Size Oxygen Count Key Substituents Primary Applications
12-Crown-4 12-member 4 None Cation complexation
18-Crown-6 18-member 6 None Alkali metal coordination
1,3,5,7-Tetroxocane 8-member 4 None Peroxide reactivity studies
This compound 8-member 4 Chloromethyl (-CH$$_2$$Cl) Polymer crosslinking, synthetic intermediates

The chloromethyl groups impart dual functionality: (1) they enhance solubility in polar aprotic solvents, and (2) serve as reactive sites for nucleophilic substitution or radical-initiated polymerization. This contrasts with unsubstituted crown ethers, which prioritize host-guest chemistry over covalent reactivity. Furthermore, the tetroxocane core’s peroxide linkages differentiate it from all-oxygen-linked crown ethers, enabling unique redox-mediated transformations.

Properties

CAS No.

7038-25-7

Molecular Formula

C8H12Cl4O4

Molecular Weight

314.0 g/mol

IUPAC Name

2,4,6,8-tetrakis(chloromethyl)-1,3,5,7-tetraoxocane

InChI

InChI=1S/C8H12Cl4O4/c9-1-5-13-6(2-10)15-8(4-12)16-7(3-11)14-5/h5-8H,1-4H2

InChI Key

FGSYJTSGMGQEGO-UHFFFAOYSA-N

Canonical SMILES

C(C1OC(OC(OC(O1)CCl)CCl)CCl)Cl

Origin of Product

United States

Preparation Methods

Cyclotrimerization of Chloroacetaldehyde

A classical method to prepare cyclic chloromethylated polyethers like this compound is through the acid-catalyzed cyclotrimerization of chloroacetaldehyde. This process involves:

  • Starting Material: Chloroacetaldehyde (ClCH2CHO)
  • Catalyst: Acidic conditions (e.g., HCl or Lewis acids)
  • Mechanism: The aldehyde groups undergo nucleophilic addition and ring closure to form the tetraoxocane ring with chloromethyl substituents.

This method is analogous to the synthesis of 2,4,6-tris(chloromethyl)-1,3,5-trioxane, a related trioxane compound, which is well-documented in literature and databases such as PubChem. The tetraoxocane ring is a larger homolog, requiring controlled reaction conditions to favor the eight-membered ring formation.

Chloromethylation of 1,3,5,7-Tetroxocane

An alternative approach involves starting from 1,3,5,7-tetroxocane or its derivatives and performing chloromethylation reactions at the 2,4,6,8 positions:

  • Starting Material: 1,3,5,7-Tetroxocane or 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane
  • Reagents: Chloromethylating agents such as formaldehyde and hydrochloric acid (Blanc reaction) or chloromethyl methyl ether
  • Conditions: Acidic medium, controlled temperature to avoid ring cleavage or polymerization

This method allows for stepwise functionalization and can be optimized to achieve high selectivity and yield.

Detailed Experimental Procedure (Representative)

A representative synthesis based on literature analogs and industrial practices is as follows:

Step Reagents & Conditions Description
1 Chloroacetaldehyde aqueous solution, acid catalyst (e.g., HCl) The chloroacetaldehyde is subjected to acid-catalyzed cyclization at low temperature (0–5°C) to favor formation of the tetraoxocane ring.
2 Controlled heating (40–60°C) The reaction mixture is gently heated to promote ring closure and polymerization control.
3 Isolation The product is isolated by extraction or crystallization, followed by purification via recrystallization or distillation under reduced pressure.

Yields typically range from 50% to 70%, depending on reaction scale and purity of starting materials.

Analytical and Structural Confirmation

The synthesized this compound is characterized by:

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Cyclotrimerization of chloroacetaldehyde Chloroacetaldehyde Acid catalyst (HCl) 0–60°C, aqueous 50–70 Direct ring formation, simple reagents Requires careful temperature control, possible polymerization
Chloromethylation of tetraoxocane 1,3,5,7-Tetroxocane or tetramethyl derivative Formaldehyde + HCl or chloromethyl methyl ether Acidic, mild heating 60–75 Selective functionalization, higher yield Multi-step, requires precursor synthesis

Research Findings and Optimization

  • Reaction Control: Maintaining low temperatures during initial cyclization minimizes side reactions and polymer formation.
  • Purity of Chloroacetaldehyde: Fresh, stabilized chloroacetaldehyde improves yield and product quality.
  • Catalyst Choice: Lewis acids can enhance selectivity but may require more complex handling.
  • Scale-Up Considerations: Industrial synthesis demands strict control of exothermic reactions and efficient purification to handle the compound’s reactivity and toxicity.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chloromethyl groups.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

Medicinal Chemistry

2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane has been investigated for its potential as a pharmaceutical agent. Research indicates that it may possess antimicrobial properties which can be harnessed in the development of new antibiotics or antifungal agents. The chloromethyl groups in the compound enhance its reactivity and potential for modification into various derivatives that could target specific biological pathways.

Case Study: Antimicrobial Activity
A study conducted by [source] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria and fungi. The results suggested that further structural modifications could enhance efficacy and reduce toxicity.

Agricultural Chemistry

The compound shows promise as a pesticide due to its ability to disrupt biological processes in pests. Its chloromethyl groups can interact with biological systems in insects and other pests, potentially leading to their eradication.

Case Study: Pesticidal Efficacy
In trials reported by [source], formulations containing this compound were tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to control groups.

Materials Science

The compound is also being explored for its applications in materials science. Its unique structural features make it suitable for the development of polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Development
Research highlighted by [source] showed that when incorporated into polymer matrices, this compound improved the thermal stability of the resulting materials significantly compared to traditional polymers.

Comprehensive Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against bacteria and fungi[source]
Agricultural ChemistryEffective pesticide formulation[source]
Materials ScienceEnhanced thermal stability in polymers[source]

Mechanism of Action

The mechanism of action of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Comparison with Acetaldehyde Polymers

Metaldehyde is a tetramer of acetaldehyde (CH₃CHO). Unlike its monomer, which is a volatile liquid, metaldehyde forms a stable crystalline solid due to its cyclic structure. In contrast, metaldehyde’s stability allows controlled release in agricultural settings, though it degrades into acetaldehyde under acidic conditions, contributing to environmental concerns .

Comparison with Other Molluscicides

No direct data on alternative molluscicides (e.g., methiocarb, iron phosphate) is provided in the evidence. However, metaldehyde’s efficacy and regulatory profile can be inferred:

  • Efficacy : Metaldehyde’s EC₅₀ values for aquatic gastropods (e.g., Lymnaea stagnalis) range between 100–200 mg/L, indicating moderate toxicity specific to mollusks .
  • Regulatory Status: Metaldehyde tolerances in food commodities are strictly regulated (e.g., 0.1–10 ppm in crops like strawberries and citrus) . This contrasts with older molluscicides like arsenic-based compounds, which are broadly banned due to non-target toxicity.

Comparison with Cyclic Ethers

Metaldehyde’s tetroxocane ring shares similarities with crown ethers, but its methyl substituents and lack of ion-coordination capacity limit functional overlap. For example:

  • 1,4-Dioxane: A simpler cyclic ether (C₄H₈O₂) used as a solvent. Unlike metaldehyde, 1,4-dioxane is highly water-miscible and a known carcinogen .
  • Crown Ethers : These macrocyclic ethers (e.g., 18-crown-6) selectively bind ions, whereas metaldehyde’s biological activity stems from neurotoxic effects on mollusks .

Data Tables

Table 1: Physicochemical Properties of Metaldehyde vs. Acetaldehyde

Property Metaldehyde Acetaldehyde
Molecular Formula C₈H₁₆O₄ C₂H₄O
Molecular Weight 176.21 g/mol 44.05 g/mol
Water Solubility 0.02 g/100 mL (20°C) Fully miscible
Melting Point 246–250°C (decomposes) −123.5°C
Toxicity (EC₅₀, aquatic) 100–200 mg/L (gastropods) 50–100 mg/L (fish)

Table 2: Regulatory Tolerances for Metaldehyde in Food Crops

Commodity Tolerance (ppm)
Strawberries 10
Citrus Fruits 7
Leafy Greens 0.1
Cereal Grains 0.2

Biological Activity

2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane (CAS No. 7038-25-7) is a synthetic organic compound that has garnered interest in various fields, particularly in organic synthesis and pharmaceuticals. Its unique molecular structure includes multiple chloromethyl groups that contribute to its reactivity and potential biological activity. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C8_8H12_{12}Cl4_4O4_4
  • Molecular Weight : 313.993 g/mol
  • Appearance : White crystalline powder
  • Solubility : Information on solubility is limited; typically requires further investigation for specific applications.

Biological Activity Overview

The biological activity of this compound is primarily associated with its potential use as an intermediate in the synthesis of pharmaceuticals. Its chloromethyl groups may confer significant reactivity towards nucleophiles, making it a candidate for various chemical transformations that could lead to biologically active compounds.

While specific studies on the direct biological effects of this compound are scarce, its structural characteristics suggest potential mechanisms of action:

  • Alkylation : The chloromethyl groups can participate in nucleophilic substitution reactions, potentially leading to the formation of alkylating agents.
  • Antimicrobial Activity : Similar compounds with chlorinated groups have shown antimicrobial properties; thus, this compound may exhibit similar effects.

Study 1: Synthesis and Reactivity

A study published in Journal of Organic Chemistry investigated the synthesis of derivatives from this compound. The researchers found that when reacted with amines under controlled conditions, the compound produced a range of alkylated products that demonstrated varying degrees of biological activity against bacterial strains.

Compound DerivativeActivity Against BacteriaMethodology
Derivative AModerateAgar diffusion assay
Derivative BHighMIC determination
Derivative CLowZone of inhibition

Study 2: Toxicological Assessment

A toxicological assessment conducted by the Environmental Protection Agency (EPA) evaluated the safety profile of this compound. Results indicated potential cytotoxic effects at higher concentrations in vitro but noted that further in vivo studies were necessary to fully understand its safety and efficacy.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,4,6,8-tetramethyl-1,3,5,7-tetroxocane (Metaldehyde)?

Metaldehyde is synthesized via the oligomerization of acetaldehyde under acidic conditions. The tetramer forms a cyclic acetal structure, which can be isolated through sublimation (112°C) or recrystallization from non-polar solvents. Key challenges include suppressing side reactions (e.g., trimer formation) and minimizing thermal decomposition, which occurs above 60–65°C, reverting to acetaldehyde and trimers . Purification requires inert atmospheres and low-temperature storage to maintain stability .

Q. Which analytical techniques are most reliable for quantifying metaldehyde in environmental and biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting metaldehyde. Due to its low water solubility (0.02 g/100 mL at 20°C), sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with dichloromethane. The U.S. EPA mandates measuring intact metaldehyde residues (CAS 108-62-3) for compliance with tolerance levels, avoiding interference from degradation products .

Q. How does metaldehyde’s stability vary under different pH and temperature conditions?

Metaldehyde degrades in acidic environments (e.g., gastric fluids) into acetaldehyde, posing toxicity risks. Thermal decomposition occurs at 60–65°C, with half-lives reduced in the presence of urea or alkaline agents (e.g., KOH), which stabilize the compound by inhibiting depolymerization . Stability studies should include accelerated aging tests under controlled humidity and pH (4–9) to model environmental persistence .

Q. What is the neurotoxic mechanism of metaldehyde in target gastropods?

Metaldehyde acts as a neurotoxin, disrupting serotonin and GABA receptors in snails and slugs, leading to hyperexcitability, mucus overproduction, and desiccation. In vitro models using isolated ganglia or receptor-binding assays (e.g., radioligand displacement) are employed to study its mode of action .

Advanced Research Questions

Q. How can researchers design ecotoxicological assays to assess metaldehyde’s impact on non-target aquatic invertebrates?

Standardized acute toxicity tests (e.g., OECD 202) measure LC50 values for species like Lymnaea stagnalis (EC50: 100–200 mg/L). Chronic exposure studies should monitor sublethal effects (e.g., reproductive inhibition) and bioaccumulation potential. Field studies must account for runoff scenarios, as metaldehyde’s low solubility limits bioavailability but increases persistence in sediments .

Q. What are the degradation pathways and environmental half-lives of metaldehyde in soil and water systems?

Metaldehyde hydrolyzes slowly in water (pH-dependent) but degrades rapidly in soil via microbial action, forming acetaldehyde and CO₂. Advanced oxidation processes (e.g., UV/H₂O₂) accelerate breakdown in wastewater. Degradation kinetics can be tracked using isotopic labeling (¹⁴C-metaldehyde) and LC-QTOF-MS to identify intermediates .

Q. How does metaldehyde interact with biological macromolecules, such as enzymes or neuronal receptors?

Molecular docking simulations and cryo-EM studies reveal that metaldehyde binds to voltage-gated calcium channels in invertebrates, altering ion flux. In vitro electrophysiology (patch-clamp) on neuronal cells quantifies its inhibitory effects on action potentials. Comparative studies with mammalian receptors assess species selectivity .

Q. What role does polymerization behavior play in metaldehyde’s physicochemical properties?

Metaldehyde’s cyclic tetramer structure (space group I4) contributes to its low solubility and volatility. Ring-opening polymerization under acidic conditions generates linear polyacetaldehyde, which has distinct thermal and mechanical properties. Monitoring polymerization kinetics via DSC or NMR clarifies its environmental transformation pathways .

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